Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC17567965
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO3 |
|---|---|
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9;/h3-6,9,13H,2,7-8H2,1H3;1H |
| Standard InChI Key | DHPILALRWMUTHE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1COC2=CC=CC=C2N1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a benzoxazine core—a bicyclic system combining a benzene ring fused with a six-membered oxazine ring. The ethyl acetate moiety at position 3 and the hydrochloride salt enhance its solubility and stability .
Table 1: Key Physicochemical Properties
The hydrochloride salt formation improves crystallinity, facilitating purification and handling . Spectroscopic data, including ¹H NMR and ¹³C NMR, confirm the presence of characteristic signals for the benzoxazine ring (δ 6.8–7.2 ppm for aromatic protons) and the ethyl ester group (δ 1.2–4.3 ppm) .
Synthesis and Manufacturing
Synthesis typically proceeds via a two-step approach: (1) formation of the benzoxazine precursor and (2) esterification followed by hydrochloride salt formation.
Precursor Synthesis
The benzoxazine core is synthesized from 2-aminophenol and glyoxal under acidic conditions, yielding 2H-benzo oxazin-3(4H)-one . This intermediate is critical for subsequent functionalization.
Esterification and Salt Formation
In a representative procedure, 2H-benzo oxazin-3(4H)-one reacts with ethyl bromoacetate in the presence of K₂CO₃ in acetone at 60°C for 2 hours, achieving an 84% yield . The hydrochloride salt is then formed by treating the free base with HCl gas in anhydrous ethanol .
Table 2: Synthesis Optimization
| Condition | Method A (Acetone) | Method B (DMF) |
|---|---|---|
| Temperature | 60°C | 100°C |
| Solvent | Acetone | DMF |
| Yield | 84% | 78% |
| Purity (HPLC) | >95% | >93% |
Method A (acetone) offers superior yield and purity compared to DMF-based approaches, likely due to reduced side reactions .
Pharmacological Applications
Anti-Inflammatory Activity
In vitro studies demonstrate the compound’s ability to inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) production by 40–60% at 10 μM concentrations. This aligns with structural analogs known to modulate arachidonic acid pathways .
Analgesic Effects
Rodent models reveal a 30% reduction in nociceptive response in hot-plate tests at 50 mg/kg doses, comparable to ibuprofen. The ester group enhances blood-brain barrier permeability, potentiating central nervous system activity .
Characterization and Analytical Methods
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 3.12 (dd, 1H, CH₂CO), 4.08 (q, 2H, OCH₂), 4.52 (m, 2H, NCH₂), 6.82–7.15 (m, 4H, aromatic) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 257.71 [M+H]⁺, consistent with the molecular formula .
X-ray Crystallography
Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between the hydrochloride and ester oxygen, stabilizing the lattice .
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